Triphenoxyvinylsilane

Organosilicon chemistry Vinylsilanes Sulfonamidation

Triphenoxyvinylsilane (CAS 18666-65-4) features three phenoxy ligands for controlled hydrolysis (rated 7: slow), enabling stable Si-heterocycle synthesis in oxidative sulfamidation where trialkoxy vinylsilanes fail due to rapid desilylation. Its high boiling point (210 °C) ensures thermal stability for high-temperature polymer synthesis, preventing premature crosslinking. Select for demanding applications requiring precise reactivity control. ≥95% purity, stabilized.

Molecular Formula C20H18O3Si
Molecular Weight 334.4 g/mol
CAS No. 18666-65-4
Cat. No. B103467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenoxyvinylsilane
CAS18666-65-4
Molecular FormulaC20H18O3Si
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC=C[Si](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C20H18O3Si/c1-2-24(21-18-12-6-3-7-13-18,22-19-14-8-4-9-15-19)23-20-16-10-5-11-17-20/h2-17H,1H2
InChIKeyFEHYCIQPPPQNMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenoxyvinylsilane (CAS 18666-65-4): A Phenoxy-Substituted Vinylsilane for Controlled Reactivity and Thermal Management


Triphenoxyvinylsilane (CAS 18666-65-4) is an organosilicon compound belonging to the vinylsilane class, featuring a central silicon atom bonded to one vinyl group and three phenoxy groups . With a molecular formula of C20H18O3Si, this compound exists as a colorless liquid or white crystalline solid with a density of 1.13 g/mL and a boiling point of 210 °C . Its structure confers a distinct reactivity profile compared to trialkoxy- or trichloro-vinylsilanes, primarily due to the bulk and electronic character of its phenoxy ligands [1].

Triphenoxyvinylsilane vs. Common Vinylsilanes: Why Structural Analogs Are Not Drop-In Replacements


Generic substitution among vinylsilanes often fails due to fundamental differences in the nature of the hydrolyzable ligands (phenoxy vs. alkoxy vs. chloro) . Triphenoxyvinylsilane’s phenoxy groups impart a markedly different hydrolysis sensitivity (rated 7: reacts slowly with moisture/water), thermal stability profile, and steric bulk compared to triethoxy- or trimethoxyvinylsilane, whose methoxy and ethoxy groups hydrolyze much more rapidly [1]. These differences critically affect reactivity in aqueous or protic environments and influence the outcome of oxidative addition reactions, making direct, unoptimized substitution scientifically unsound [2].

Quantitative Evidence Guide for Triphenoxyvinylsilane: Differentiating Data for Scientific Selection


Triphenoxyvinylsilane Exhibits Distinct Reactivity in Oxidative Sulfamidation vs. Trimethoxyvinylsilane

In a direct comparative study of oxidative sulfamidation, Triphenoxyvinylsilane demonstrated a fundamentally different reaction pathway compared to trimethoxy(vinyl)silane [1]. While the latter undergoes rapid desilylation under the tested conditions, Triphenoxyvinylsilane participates in a controlled heterocyclization process, yielding stable Si-containing heterocycles [1].

Organosilicon chemistry Vinylsilanes Sulfonamidation

Triphenoxyvinylsilane Demonstrates Superior Hydrolytic Stability Over Common Trialkoxyvinylsilanes

Triphenoxyvinylsilane is classified with a hydrolytic sensitivity rating of 7, indicating it 'reacts slowly with moisture/water' . In contrast, trialkoxyvinylsilanes such as trimethoxyvinylsilane are known to undergo rapid hydrolysis [1]. This difference is attributed to the less labile nature of the phenoxy leaving group compared to methoxy or ethoxy groups [1].

Silane chemistry Hydrolytic stability Materials science

Triphenoxyvinylsilane Provides a Higher Boiling Point and Distinct Thermal Profile for High-Temperature Processing

Triphenoxyvinylsilane exhibits a boiling point of 210 °C . This value is significantly higher than that of triethoxyvinylsilane (TEVS), which boils around 160–161 °C, and trimethoxyvinylsilane, which boils around 123 °C [1]. This difference arises from the increased molecular weight and stronger intermolecular forces due to the three phenoxy groups.

Thermal properties Polymer processing Vinylsilanes

Recommended Application Scenarios for Triphenoxyvinylsilane Based on Differentiated Performance


Synthesis of Complex Organosilicon Heterocycles Requiring Controlled Reactivity

Leverage Triphenoxyvinylsilane for the oxidative sulfamidation and heterocyclization reactions where trialkoxyvinylsilanes fail due to rapid desilylation. The target compound enables access to stable Si-containing heterocycles under these specific oxidative conditions, as demonstrated in recent synthetic methodology studies [1].

Polymer and Material Synthesis Where Controlled Hydrolysis is Critical

Utilize Triphenoxyvinylsilane in the synthesis of polymers or copolymers (e.g., via emulsion or suspension polymerization) where a slower, more controlled hydrolysis rate is required [1]. Its phenoxy groups provide a less labile alternative to trialkoxyvinylsilanes, offering better process control and potentially reducing premature crosslinking or gelation .

High-Temperature Solution Processing and Coating Formulations

Select Triphenoxyvinylsilane as a vinyl-functional silane monomer or coupling agent for applications involving elevated processing temperatures [1]. Its boiling point of 210 °C allows for stable processing in solvents at temperatures where lighter trialkoxyvinylsilanes would volatilize, ensuring the silane remains in the formulation to perform its intended crosslinking or surface modification function [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triphenoxyvinylsilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.